molecular formula C13H17BrN4O2 B5183157 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole

1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole

Cat. No. B5183157
M. Wt: 341.20 g/mol
InChI Key: GCXVVAXZOUZPFA-UHFFFAOYSA-N
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Description

1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, and its unique structure makes it a promising candidate for various biological and chemical studies. In

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various molecular targets, including enzymes, receptors, and ion channels. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess neuroprotective activity, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are various future directions for the study of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole. One of the most promising directions is the development of new drugs based on the structure of this compound. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to investigate the potential side effects of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 3-bromo-1-adamantylamine with 5-methyl-3-nitro-1H-1,2,4-triazole-1-ethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through recrystallization. The yield of this synthesis method is high, and the purity of the product is excellent.

Scientific Research Applications

1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole has various potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

properties

IUPAC Name

1-(3-bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O2/c1-8-15-11(18(19)20)16-17(8)13-5-9-2-10(6-13)4-12(14,3-9)7-13/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVVAXZOUZPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17412189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Bromo-1-adamantyl)-5-methyl-3-nitro-1,2,4-triazole

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